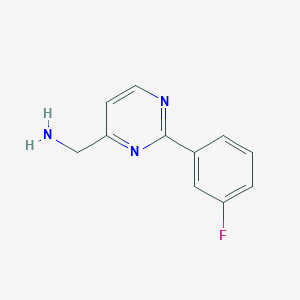
1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s important to note that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for the protection of amino groups .
Mode of Action
The compound, being a Boc-protected amino acid, undergoes deprotection under certain conditions. This process involves the removal of the Boc group, revealing the amino group that was initially protected . The deprotection process typically involves the use of acids such as trifluoroacetic acid (TFA) or other protic and Lewis acids . Other methods have been reported, including the use of oxalyl chloride in methanol .
Biochemical Pathways
The compound plays a role in the synthesis of peptides and other complex organic molecules. The Boc group serves as a protecting group during these synthesis processes, preventing unwanted reactions with the amino group . Once the synthesis steps are complete, the Boc group can be removed, allowing the amino group to participate in further reactions .
Pharmacokinetics
For instance, the Boc group can increase the compound’s stability and prevent it from reacting prematurely .
Result of Action
The primary result of the action of 1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid is the protection of the amino group during synthesis processes. This allows for the successful creation of complex organic molecules without unwanted side reactions . After the synthesis, the Boc group can be removed, revealing the amino group that can then participate in further reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection process is typically carried out under acidic conditions and can be influenced by temperature . Furthermore, the stability of the compound can be affected by factors such as pH and the presence of other reactive substances .
Biochemical Analysis
Biochemical Properties
1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid plays a significant role in biochemical reactions, primarily as a protecting group for amines. It interacts with various enzymes and proteins involved in peptide synthesis. The Boc group is introduced to amines using di-tert-butyl dicarbonate in the presence of a base, such as sodium hydroxide . This interaction is crucial for preventing unwanted side reactions during peptide bond formation. The compound’s stability to nucleophilic reagents and base hydrolysis makes it an ideal choice for protecting amine groups in complex biochemical processes .
Cellular Effects
This compound influences cellular processes by protecting amine groups in peptides and proteins, thereby preventing premature reactions. This protection is essential for maintaining the integrity of peptides during synthesis and ensuring accurate protein folding and function. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is indirect, as it primarily serves to safeguard functional groups during biochemical reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a stable carbamate linkage with amine groups. This linkage prevents the amine from participating in unwanted reactions. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, which cleaves the carbamate bond and releases the free amine . This mechanism ensures that the amine group is protected during synthesis and can be deprotected when needed.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of this compound is a key factor. The compound remains stable under standard storage conditions and does not degrade significantly over time. Its effects can change when exposed to acidic conditions, leading to the removal of the Boc group and the release of the free amine . Long-term studies have shown that the compound maintains its protective function without significant degradation, ensuring reliable results in peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing adverse effects. At high doses, there may be potential toxicity or adverse reactions due to the accumulation of the compound or its byproducts . It is essential to optimize the dosage to achieve the desired protective effects while minimizing any potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes responsible for amine protection and deprotection, such as di-tert-butyl dicarbonate and trifluoroacetic acid . These interactions ensure the efficient protection and subsequent release of amine groups during peptide synthesis, contributing to the overall metabolic flux and metabolite levels in the system .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound’s hydrophobic nature allows it to interact with lipid membranes and potentially accumulate in specific cellular compartments . Transporters and binding proteins may facilitate its movement within the cell, ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may localize to specific organelles or compartments where peptide synthesis occurs, such as the endoplasmic reticulum or Golgi apparatus . Targeting signals or post-translational modifications may direct the compound to these locations, ensuring its effective function in protecting amine groups during biochemical processes .
Properties
IUPAC Name |
6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCMQIKRCZLVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



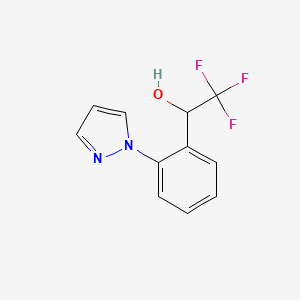
![6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1445111.png)
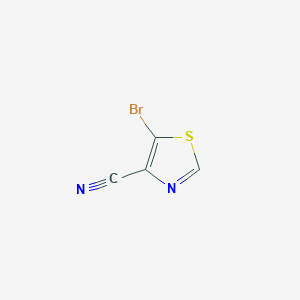


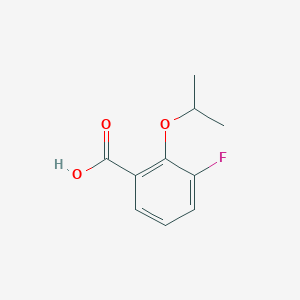

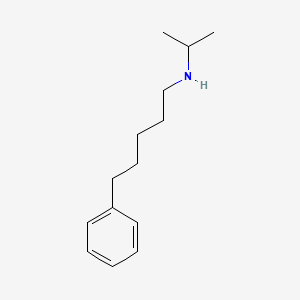
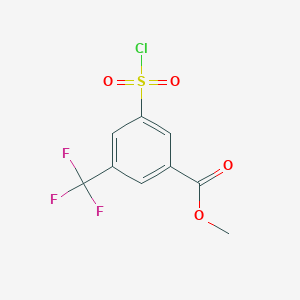
![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B1445122.png)
![Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-](/img/structure/B1445123.png)
![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1445124.png)
